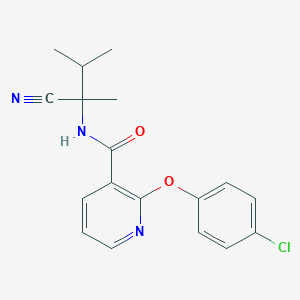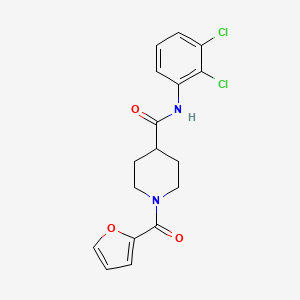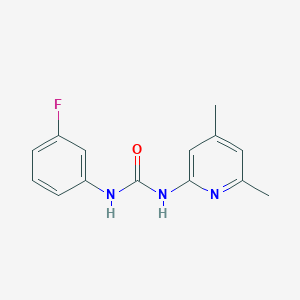
2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide, also known as Olaparib, is a synthetic small molecule that belongs to the class of drugs known as PARP inhibitors. It has been developed as a targeted therapy for the treatment of various cancers, including ovarian and breast cancer. The drug works by inhibiting the activity of poly ADP-ribose polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death.
作用機序
2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide works by inhibiting the activity of PARP, an enzyme involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death. The drug is particularly effective in cells that have defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The drug has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This compound has also been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy.
実験室実験の利点と制限
One of the advantages of 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide is its specificity for cancer cells, which makes it an attractive therapeutic option. The drug has also been shown to have a good safety profile, with minimal side effects. However, one of the limitations of this compound is its high cost, which may limit its availability to patients. In addition, the drug may not be effective in all patients, particularly those without BRCA mutations.
将来の方向性
There are a number of future directions for the development and use of 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide. One area of research is the identification of biomarkers that can predict which patients are most likely to benefit from the drug. Another area of research is the development of new PARP inhibitors with improved efficacy and safety profiles. Finally, there is ongoing research into the use of this compound in combination with other chemotherapy drugs, with the goal of improving overall treatment outcomes for cancer patients.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide involves a multi-step process that starts with the reaction of 4-chlorophenol with 2-bromo-1-cyanopropane to form the intermediate 4-chlorophenyl 2-cyanopropanoate. This intermediate is then reacted with 3-aminopyridine to form the final product, this compound.
科学的研究の応用
2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide has been extensively studied for its therapeutic potential in the treatment of various cancers. It has been shown to be particularly effective in the treatment of ovarian and breast cancer, especially in patients with BRCA mutations. The drug has also been studied in combination with other chemotherapy drugs, such as carboplatin and paclitaxel, and has shown promising results in clinical trials.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-12(2)18(3,11-20)22-16(23)15-5-4-10-21-17(15)24-14-8-6-13(19)7-9-14/h4-10,12H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECWRCNSLADVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=C(N=CC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-fluorophenyl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5424113.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-3-phenylacrylamide](/img/structure/B5424118.png)


![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5424145.png)

![7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5424150.png)
![4-[4-(4-fluorophenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5424156.png)
![5-oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5424163.png)
![6-chloro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline hydrochloride](/img/structure/B5424171.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5424173.png)

![ethyl 6-methyl-2-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B5424201.png)
